molecular formula C24H23F3N4O4 B2978990 1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921512-26-7

1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2978990
CAS No.: 921512-26-7
M. Wt: 488.467
InChI Key: GGQXCHANBTXGED-UHFFFAOYSA-N
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Description

1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23F3N4O4 and its molecular weight is 488.467. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A variety of quinoline derivatives, including those structurally related to 1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. For example, a study by Srinivasan et al. synthesized 1-ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives and 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, assessing their antibacterial and antifungal activities. These compounds showed promising results against various pathogens, including Candida albicans and Cryptococcus neoformans, indicating potential applications in treating microbial infections (Srinivasan et al., 2010).

Antimycobacterial Activity

Another area of application is in the development of novel compounds for combating Mycobacterium tuberculosis. Patel et al. synthesized novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines, with one compound showing comparable potency to ethambutol, a standard tuberculosis treatment, at inhibiting M. tuberculosis H37Rv (Patel et al., 2011).

Design for Soluble Epoxide Hydrolase Inhibition

In the realm of enzyme inhibition, Thalji et al. discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a key enzyme involved in the metabolism of epoxyeicosatrienoic acids. These inhibitors were identified using high-throughput screening and encoded library technology, showcasing the role of such compounds in exploring novel therapeutic targets (Thalji et al., 2013).

Properties

IUPAC Name

1-[8-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O4/c25-24(26,27)35-18-7-5-17(6-8-18)29-21(32)14-34-19-3-1-2-15-4-9-20(30-22(15)19)31-12-10-16(11-13-31)23(28)33/h1-9,16H,10-14H2,(H2,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQXCHANBTXGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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